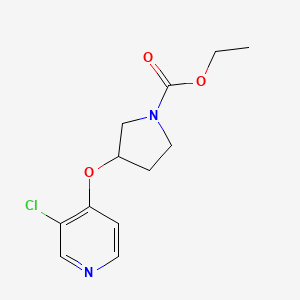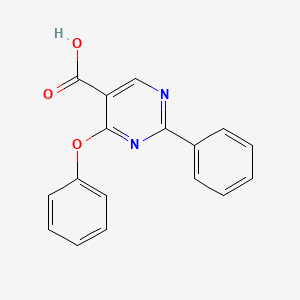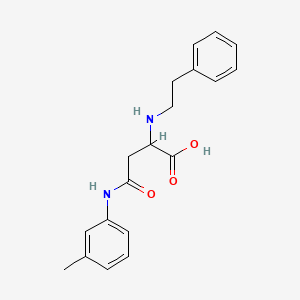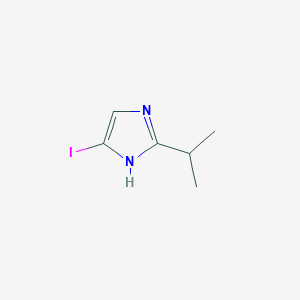![molecular formula C12H9NO4 B2750819 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid CAS No. 64987-81-1](/img/structure/B2750819.png)
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. This forms an intermediate, which is then reduced to the final product using a reducing agent. The compound and its complexes with various organotin(IV) compounds have been synthesized and characterized by elemental analysis and spectral studies .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray and DFT-calculated structure . There is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .Chemical Reactions Analysis
The compound enters the aza-Michael reaction with secondary amines . It also reacts with maleic anhydride to form the corresponding maleic acid monoamides . The cyclization of these gives 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid .Physical and Chemical Properties Analysis
The compound forms pale pink crystals . Its IR spectrum shows peaks at 3328, 3230, 1593 (N–H), 1775, 1709 (C=O), 1339, 1154 (S–O), 1107, 1003 (C–O), 905 (S–N), 3070, 1555, 1492, 845 (С 6 Н 4) .Wissenschaftliche Forschungsanwendungen
Organotin(IV) Complexes and Biological Applications
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoic acid has been explored in the synthesis of organotin(IV) complexes. These complexes, synthesized with various organotin moieties, have been characterized and evaluated for their antimicrobial properties. Their geometry and potential as antibacterial and antifungal agents have been studied, highlighting their significance in biological applications (Shahid et al., 2005).
Electropolymerization and Spectroelectrochemical Characterization
The derivative has been used in the synthesis and electropolymerization onto electrodes, showcasing its potential in creating electrochromic devices. This work demonstrates the derivative's utility in developing materials with enhanced electrochromic properties, such as improved chromatic contrast and switching times, for potential application in pH sensors (Almeida et al., 2017).
Novel Antibacterial and Antitubercular Agents
Research into the derivative's role in synthesizing novel pyrrol-1-yl benzoic acid hydrazide analogs and their potential as antibacterial and antitubercular agents has been conducted. This study underscores the compound's relevance in medicinal chemistry, with some derivatives showing promising antibacterial and antitubercular activities (Joshi et al., 2008).
Coordination Polymers and Photophysical Properties
The compound has been used to support the synthesis of lanthanide-based coordination polymers. These studies reveal the derivative's application in material science, particularly in synthesizing compounds with intriguing photophysical properties, which could be leveraged in light-harvesting and luminescence applications (Sivakumar et al., 2011).
Supramolecular Chirality in Hydrogen-Bonded Assemblies
The derivative has also been studied for its role in forming supramolecular chiral hydrogen-bonded chains, which order in nanogratings. This research highlights its significance in developing materials with mesoscopic chiral resolution, useful in nanotechnology and material sciences (Weckesser et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are proteins, specifically those involved in the biosynthesis of prostaglandin and intracellular signaling mechanisms . The compound exhibits selective inhibitory activity against these proteins, which play vital roles in various biological processes .
Mode of Action
The compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents . The compound’s interaction with its targets results in changes in their activity, leading to alterations in the biological processes they are involved in .
Biochemical Pathways
The compound affects the pathways related to the biosynthesis of prostaglandin and intracellular signaling . By inhibiting the enzymes involved in these pathways, the compound can alter their downstream effects, potentially leading to changes in cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its ability to interact with various proteins . For instance, it has been found to exhibit anticandidiasis and antituberculosis properties . Additionally, it has been used in the synthesis of compounds with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities .
Safety and Hazards
Zukünftige Richtungen
There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . The search for new related systems remains important for the analysis of polymerization processes in which they are involved . This suggests that future research may continue to explore the synthesis and properties of new types of maleimides.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are largely due to its structural features, which include an activated double bond and an imide group . These features allow it to interact with a variety of nucleophilic and electrophilic reagents .
Cellular Effects
Related compounds in the maleimide family have been shown to exhibit selective inhibitory activity against various proteins .
Molecular Mechanism
It is known that maleimides can undergo facile polymerization and copolymerization with various unsaturated compounds .
Eigenschaften
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOEIOWYQCHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2750743.png)
![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750745.png)


![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride](/img/structure/B2750751.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2750756.png)

